molecular formula C27H50B2F8P2-2 B7949696 dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate

dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate

Cat. No.: B7949696
M. Wt: 610.2 g/mol
InChI Key: XJZAIJGNZUQTAM-UHFFFAOYSA-N
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Description

dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate is an organophosphorus compound widely used in organometallic chemistry. This compound is known for its role as a ligand, which means it can form complexes with metal ions. It is a colorless crystalline solid that is soluble in organic solvents such as ether and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate can be synthesized through the reaction of 1,3-bis(dicyclohexylphosphino)propane with tetrafluoroboric acid. The reaction typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions

dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate involves its ability to act as a ligand and form complexes with metal ions. The bulky nature of the dicyclohexylphosphino groups provides steric hindrance, which prevents unwanted side reactions and leads to higher yields and selectivity in catalytic processes. The compound interacts with metal centers through its phosphorus atoms, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate is unique due to its specific steric and electronic properties, which make it highly effective in various catalytic processes. Its ability to form stable complexes with a wide range of metal ions and its high selectivity in reactions set it apart from other similar compounds .

Properties

IUPAC Name

dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50P2.2BF4/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)5/h24-27H,1-23H2;;/q;2*-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZAIJGNZUQTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50B2F8P2-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747937
Record name dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002345-50-7
Record name dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate
Reactant of Route 2
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate
Reactant of Route 3
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate
Reactant of Route 4
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate
Reactant of Route 5
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate
Reactant of Route 6
Reactant of Route 6
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate

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